molecular formula C11H12N4O2S B6535323 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1171408-26-6

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6535323
CAS No.: 1171408-26-6
M. Wt: 264.31 g/mol
InChI Key: LGYSMSIQZYJHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with acetyl and methyl groups, linked via a carboxamide bridge to a 1-methylpyrazole moiety. Thiazole and pyrazole derivatives are widely studied for their diverse bioactivities, including kinase inhibition (e.g., Dasatinib in ) and receptor modulation . The acetyl group on the thiazole ring may enhance polarity, influencing solubility and binding interactions compared to halogenated or aryl-substituted analogs.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-6-9(7(2)16)18-11(13-6)14-10(17)8-4-5-12-15(8)3/h4-5H,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYSMSIQZYJHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=NN2C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Intermediate Preparation

The 5-acetyl-4-methylthiazol-2-amine intermediate is synthesized via cyclization reactions. A representative method involves:

  • Cyclization of 1-methylthiourea with α-haloketones :

    • Reacting 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1 ).

    • Modification : The methylamino group in 1 is protected using tert-butoxycarbonyl (Boc) to prevent side reactions, forming tert-butyl (4-methyl-5-(ethoxycarbonyl)thiazol-2-yl)(methyl)carbamate (2 ).

    • Key conditions : Pyridine as base, 0–5°C, 12-hour reaction time.

  • Acylation of the thiazole intermediate :

    • 2 undergoes hydrolysis with NaOH (2M) to yield the carboxylic acid derivative, followed by acetylation using acetyl chloride in anhydrous dichloromethane (DCM).

    • Yield : 68–72% after purification via silica gel chromatography.

StepReagents/ConditionsIntermediateYield (%)
11-methylthiourea, ethyl 2-chloro-3-oxobutanoate, pyridine, 0–5°C1 85
2Boc₂O, DMAP, DCM, rt2 92
3Acetyl chloride, DCM, 0°C5-acetyl-4-methylthiazol-2-amine72

Pyrazole-Carboxamide Synthesis

The 1-methyl-1H-pyrazole-5-carboxamide fragment is prepared via:

  • Formation of pyrazole ester :

    • Condensation of ethyl acetoacetate with methylhydrazine in ethanol under reflux yields ethyl 1-methyl-1H-pyrazole-5-carboxylate.

    • Reaction time : 6 hours, 80°C.

  • Conversion to carboxamide :

    • The ester is treated with ammonium hydroxide (28% w/v) in methanol at 50°C for 4 hours to form 1-methyl-1H-pyrazole-5-carboxamide.

    • Yield : 78–82% after recrystallization from ethanol.

Coupling Strategies for Final Assembly

Carbodiimide-Mediated Amide Bond Formation

The thiazole and pyrazole fragments are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Procedure : 5-acetyl-4-methylthiazol-2-amine (1.2 eq), 1-methyl-1H-pyrazole-5-carboxylic acid (1 eq), EDC (1.5 eq), HOBt (1.5 eq) in DCM, stirred at 25°C for 24 hours.

  • Workup : The crude product is washed with NaHCO₃ (5%) and brine, followed by column chromatography (hexane:ethyl acetate, 3:1).

  • Yield : 65–70%.

Microwave-Assisted Coupling

A modified protocol using microwave irradiation reduces reaction time:

  • Conditions : 100°C, 300 W, 20 minutes in DMF with EDC/HOBt.

  • Advantage : 85% yield with >95% purity (HPLC).

Optimization and Scalability Considerations

Solvent and Catalyst Screening

  • Solvent impact : DCM provides higher yields (70%) compared to THF (55%) due to better solubility of intermediates.

  • Catalyst efficiency : HOBt outperforms DMAP in suppressing racemization during amide coupling.

Protecting Group Strategy

  • Boc vs. Fmoc : Boc protection minimizes side reactions during acylation, whereas Fmoc groups require harsher deprotection conditions (piperidine/DMF).

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, COCH₃), 3.85 (s, 3H, NCH₃), 7.12 (s, 1H, pyrazole-H).

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiazole).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water, 70:30, 1 mL/min).

  • Melting point : 198–200°C (uncorrected).

Industrial-Scale Production Challenges

  • Cost of reagents : EDC/HOBt increases production costs; alternative catalysts like T3P® are under investigation.

  • Waste management : Pyridine and DCM require specialized disposal protocols to meet environmental regulations .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted thiazoles or pyrazoles.

Scientific Research Applications

The biological activity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been investigated in several studies, highlighting its potential therapeutic effects.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial activity of thiazole derivatives. For instance, a study indicated that compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole exhibited significant antibacterial effects against various strains of bacteria, including resistant strains .

Anticancer Activity

Research has shown that thiazole derivatives can inhibit cancer cell proliferation. In vitro studies have reported that compounds with similar structures can induce apoptosis in cancer cells through the modulation of apoptotic pathways . This suggests that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole may also possess anticancer properties.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives and tested their antimicrobial efficacy. Among these, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole demonstrated a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .

Compound NameMIC (µg/mL)Bacterial Strain
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole32Staphylococcus aureus
Standard Antibiotic16Staphylococcus aureus

Case Study 2: Anticancer Activity

A separate investigation into the anticancer properties of thiazole derivatives revealed that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole inhibited the growth of human breast cancer cells (MCF7) in vitro. The compound induced cell cycle arrest at the G2/M phase and increased the expression of pro-apoptotic proteins .

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2060
5030

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Physicochemical Properties
  • Solubility : The acetyl group may improve aqueous solubility compared to chlorinated analogs (e.g., 3b in , mp 171–172°C) but reduce lipophilicity relative to aryl-substituted derivatives .
  • Melting Points : Analogs with polar groups (e.g., 3d with 4-fluorophenyl, mp 181–183°C) exhibit higher melting points than methyl-substituted variants (e.g., 3c, mp 123–125°C), suggesting the target compound may have a moderate mp .
Pharmacological Potential

While direct activity data for the target compound are unavailable, structurally related compounds show diverse applications:

  • Kinase Inhibition : Dasatinib () and related thiazole carboxamides are tyrosine kinase inhibitors, suggesting the acetyl-thiazole motif could interact with similar targets .
  • Receptor Binding : Pyrazole-thiazole hybrids in and may modulate enzymes or receptors, though specific targets are unconfirmed .
  • Statistical Significance : Methods in (e.g., Student’s t-test for bioactivity) could be applied to evaluate the target compound’s efficacy if tested .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a thiazole-derived compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anticonvulsant activities. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by research findings, data tables, and relevant case studies.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study exploring various thiazole compounds, it was found that certain derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions on the thiazole ring showed inhibition zones comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity AgainstInhibition Zone (mm)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)E. coli23
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)C. albicans19
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)B. pumilis18

Antitumor Activity

Thiazoles have also been investigated for their antitumor potential. Various studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxic activity against various cancer cell lines .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)Human glioblastoma U25123.30 ± 0.35
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)Human melanoma WM793>1000

Anticonvulsant Activity

In addition to antimicrobial and antitumor properties, some thiazole derivatives have displayed anticonvulsant activity. A study highlighted that compounds with specific structural features effectively reduced seizure activity in animal models . This suggests potential therapeutic applications in epilepsy management.

The biological mechanisms underlying the activities of this compound may involve interactions with various molecular targets such as enzymes and receptors. For instance, thiazoles are known to inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways that can result in antimicrobial or anticancer effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. Among them, N-(5-acetyl-4-methylthiazol) derivatives exhibited significant activity against both E. coli and C. albicans, showcasing their potential as alternative antimicrobial agents in clinical settings .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiazole-containing compounds. The study revealed that specific modifications to the thiazole structure significantly enhanced cytotoxicity against glioblastoma cells, indicating that further optimization could lead to more effective cancer therapies .

Q & A

Q. What are the optimized synthetic pathways and critical reaction conditions for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of thiazole and pyrazole precursors. Key steps include:
  • Thiazole ring formation : Reacting acetylated intermediates with sulfur-containing reagents under controlled temperatures (e.g., 60–80°C) to ensure regioselectivity .
  • Carboxamide coupling : Using chloroacetyl chloride or similar acylating agents in dioxane with triethylamine as a base to promote nucleophilic substitution .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature to minimize byproducts (e.g., hydrolysis or over-acylation) .
  • Purification : Recrystallization from ethanol-DMF mixtures improves yield (70–85%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, acetyl resonances at δ 8.1–8.3 ppm) and confirms substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 335.1) and detects fragmentation pathways .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ confirm C=O stretching in the carboxamide and acetyl groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve co-eluting impurities .

Advanced Research Questions

Q. How can computational tools elucidate the compound’s mechanism of action and target binding?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide and catalytic residues (e.g., Lys123 in kinase domains) .
  • PASS Prediction : Employ the PASS Online platform to predict biological activities (e.g., antimicrobial or antitumor potential) based on structural fragments .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .

Q. How can structural analogs be designed to enhance bioactivity while minimizing off-target effects?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the thiazole ring with 1,3,4-thiadiazole or oxadiazole to modulate electronic properties and improve metabolic stability .
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position to enhance target affinity, as shown in SAR studies of related compounds .
  • In Silico ADMET : Use SwissADME to predict pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) and ToxTree for toxicity profiling .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) using standardized MTT assays to control for variability in cell viability protocols .
  • Target Deconvolution : Apply chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target interactions that may explain divergent results .
  • Crystallographic Analysis : If available, solve X-ray structures of the compound bound to its target (e.g., using SHELX for refinement) to validate binding modes .

Q. How can stability and degradation pathways be systematically assessed under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS to identify labile sites (e.g., acetyl hydrolysis) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze potency loss monthly .
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism and identify major metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.